An In-depth Technical Guide to 3-Hydroxypiperidin-4-one: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-Hydroxypiperidin-4-one: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypiperidin-4-one is a heterocyclic organic compound featuring a piperidine core functionalized with both a hydroxyl and a carbonyl group. This unique arrangement of functional groups makes it a valuable, albeit under-researched, building block in medicinal chemistry. The piperidin-4-one scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. The addition of a hydroxyl group at the C3 position introduces a chiral center and provides a key site for hydrogen bonding, significantly influencing the molecule's stereochemistry and its potential interactions with biological targets. This guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and plausible synthetic routes for 3-Hydroxypiperidin-4-one, offering insights for its application in drug discovery and development.
Chemical Identity and Structure
3-Hydroxypiperidin-4-one is a saturated six-membered heterocycle containing a nitrogen atom. The systematic IUPAC name for this compound is piperidin-3-ol-4-one. Its core structure is a piperidin-4-one with a hydroxyl substituent at the adjacent C3 position.
| Identifier | Value |
| CAS Number | 73603-43-7[1][2][][4] |
| Molecular Formula | C₅H₉NO₂[1][4] |
| Molecular Weight | 115.13 g/mol [1][4] |
| SMILES | O=C1C(O)CNCC1[1] |
| InChI | InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,6-7H,1-3H2 |
The presence of a stereocenter at the C3 position means that 3-Hydroxypiperidin-4-one can exist as a racemic mixture of (R)- and (S)-enantiomers. The specific stereochemistry can be expected to play a crucial role in its biological activity, a common theme in the pharmacology of piperidine derivatives.
Caption: 2D structure of 3-Hydroxypiperidin-4-one with chiral center at C3.
Physicochemical Properties
Detailed experimental data for 3-Hydroxypiperidin-4-one is not extensively available in the public domain. However, based on its structure and data from related compounds, we can predict its general physicochemical properties.
| Property | Predicted Value/Information | Justification/Source |
| Boiling Point | 269.3 ± 30.0 °C | Predicted by chemical software[4] |
| Solubility | Soluble in water and polar organic solvents. | The presence of hydrogen bond donors (N-H, O-H) and an acceptor (C=O) suggests good water solubility.[5] |
| pKa | The piperidine nitrogen is basic (pKa of conjugate acid ~8-9). The hydroxyl group is weakly acidic. | Based on the pKa of similar piperidine structures. |
| LogP | Likely to be low (hydrophilic). | The multiple polar functional groups would lead to a negative or low positive LogP value. |
Synthesis Strategies
While a definitive, optimized synthesis for 3-Hydroxypiperidin-4-one is not readily found in peer-reviewed literature, several plausible synthetic routes can be conceptualized based on established organic chemistry principles and the synthesis of analogous structures. The choice of strategy would largely depend on the availability of starting materials and the desired scale of production.
Oxidation of a Diol Precursor
A common and direct approach would be the selective oxidation of a corresponding piperidine-3,4-diol. The key challenge in this methodology is achieving regioselective oxidation of the C4 hydroxyl group without affecting the C3 hydroxyl group.
Caption: Synthetic route via selective oxidation of a diol precursor.
Experimental Considerations:
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Protecting Groups: To ensure selectivity, the nitrogen and the C3 hydroxyl group would likely require protection prior to oxidation. A common N-protecting group for piperidines is the benzyl (Bn) or tert-butyloxycarbonyl (Boc) group. The C3 hydroxyl could be protected as a silyl ether.
-
Oxidizing Agent: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be suitable candidates to minimize over-oxidation or side reactions.
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Deprotection: Following oxidation, the protecting groups would be removed under appropriate conditions (e.g., hydrogenolysis for N-benzyl, acid treatment for N-Boc and silyl ethers) to yield the final product.
From N-Protected 3-Piperidone
Another viable approach involves the introduction of the hydroxyl group onto a pre-existing N-protected 3-piperidone. This could be achieved through alpha-hydroxylation.
Caption: Synthesis via alpha-hydroxylation of an N-protected 3-piperidone.
Protocol Outline: Synthesis of N-Benzyl-3-hydroxypiperidin-4-one (Hypothetical)
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Protection: N-benzyl-3-piperidone can be synthesized from commercially available 3-hydroxypiperidine through N-benzylation followed by oxidation.
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Enolate Formation: To a solution of N-benzyl-3-piperidone in an anhydrous aprotic solvent like THF at -78 °C, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the corresponding enolate.
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Hydroxylation: An electrophilic oxygen source, for instance, molybdenum peroxide (MoOPH), is then added to the enolate solution to introduce the hydroxyl group at the C3 position.
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.
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Deprotection: The N-benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) to yield 3-hydroxypiperidin-4-one.
Reactivity and Chemical Behavior
The chemical reactivity of 3-Hydroxypiperidin-4-one is dictated by its three key functional groups: the secondary amine, the hydroxyl group, and the ketone.
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N-Alkylation/Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and reductive amination. This allows for the straightforward introduction of various substituents on the nitrogen atom, a common strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties.
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O-Alkylation/Acylation: The secondary hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. This can be used to introduce further diversity and to act as a protecting group during synthesis.
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Ketone Chemistry: The carbonyl group can undergo a range of classical ketone reactions, including reduction to the corresponding alcohol, reductive amination, and the formation of imines, oximes, and hydrazones.[6]
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Intermolecular and Intramolecular Interactions: The presence of both hydrogen bond donors and acceptors allows for the formation of a network of intermolecular hydrogen bonds, which will influence its crystal packing and physical properties. Intramolecular hydrogen bonding between the hydroxyl group and the ketone is also possible.
Applications in Medicinal Chemistry and Drug Development
The piperidin-4-one moiety is a privileged scaffold in medicinal chemistry, known to be a key component in compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and CNS-depressant properties.[7][8][9]
The introduction of a hydroxyl group at the C3 position offers several advantages for drug design:
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Chirality: It introduces a stereocenter, allowing for the synthesis of enantiomerically pure compounds that can exhibit stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, which can be critical for binding to the active site of enzymes or receptors.
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Scaffold for Further Functionalization: It provides an additional handle for chemical modification and the exploration of structure-activity relationships (SAR).
Derivatives of 3-hydroxypiperidine are important intermediates in the synthesis of various pharmacologically active compounds.[10] For instance, the core structure is related to components of molecules developed as antagonists for the NR2B subtype of NMDA receptors.[9]
Safety and Handling
Specific toxicity data for 3-Hydroxypiperidin-4-one are not available. However, based on related piperidine derivatives, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Piperidine and its simple derivatives can be corrosive and skin irritants.[11][12]
Conclusion
3-Hydroxypiperidin-4-one represents a promising, yet underexplored, chemical entity for the development of novel therapeutics. Its combination of a privileged piperidin-4-one core with a strategically placed hydroxyl group offers a rich platform for chemical diversification. While detailed experimental data on the parent compound is sparse, established synthetic methodologies for related structures provide a clear roadmap for its preparation. Further investigation into the synthesis, properties, and biological activities of its derivatives is warranted and could unlock new avenues in drug discovery.
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PubMed. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]
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PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxypiperidine. PubChem Compound Database. Retrieved from [Link]
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
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PubMed. (n.d.). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Retrieved from [Link]
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RSC Publishing. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]
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Semantic Scholar. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free. Retrieved from [Link]
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Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. Retrieved from [Link]
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